molecular formula C7H6ClN3O B598336 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1198475-30-7

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B598336
CAS No.: 1198475-30-7
M. Wt: 183.595
InChI Key: JBSRQIMUOPXPED-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine class of fused heterocycles, a scaffold recognized as a privileged structural motif in the development of targeted therapeutic agents . The presence of a chloride leaving group at the 6-position makes this molecule a particularly versatile precursor for nucleophilic aromatic substitution reactions, allowing researchers to introduce diverse amine and other functional groups to create novel compound libraries. The pyrrolo[2,1-f][1,2,4]triazine core is of significant interest in multiple therapeutic areas. It constitutes the active moiety in several kinase inhibitors, including avapritinib, which targets platelet-derived growth factor receptor alpha (PDGFRα) exon 18 mutations in gastrointestinal stromal tumors . Furthermore, this heterocyclic system is integral to the broad-spectrum antiviral drug remdesivir, approved for the treatment of SARS COVID-19, highlighting its relevance in antiviral research . The scaffold's versatility is further demonstrated by its presence in compounds under investigation as Eg5 inhibitors, VEGFR-2 inhibitors, and anaplastic lymphoma kinase (ALK) inhibitors . This product is offered with a guaranteed purity of 95% and is available for immediate shipping. It is intended for use as a key synthetic intermediate in the discovery and development of novel targeted therapies for cancer, viral infections, and other hyperproliferative diseases . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-4-9-7(12)6-2-5(8)3-11(6)10-4/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSRQIMUOPXPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=C2C(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Pyrrole Derivatives via Acylation-Cyclization

The most widely reported method begins with functionalized pyrrole intermediates. Acylation of 2-methylpyrrole with trichloroacetyl chloride introduces a reactive carbonyl group at the C-4 position, forming intermediate 26 . Subsequent N-amination using hydroxylamine derivatives (e.g., NH2_2Cl) generates 27 , which undergoes cyclization with formamide to yield the triazine core . Chlorination with phosphorus oxychloride (POCl3_3) at 80–100°C installs the 6-chloro substituent, achieving yields of 65–78% .

Key Optimization Parameters :

  • Temperature control during chlorination (exceeding 100°C leads to decomposition) .

  • Use of NaOMe for deprotection in cyclization steps .

Bromohydrazone-Mediated One-Pot Synthesis

A streamlined approach utilizes bromohydrazone intermediates to construct the triazine ring. Reacting 3-bromo-2-methylpyrrole with hydrazine hydrate forms bromohydrazone 35 , which undergoes cyclocondensation with formamidine acetate under microwave irradiation (120°C, 30 min) . Chlorination with POCl3_3 completes the synthesis, reducing step count and improving yield to 82% .

Advantages :

  • Reduced reaction time (3–4 hours total).

  • Microwave-assisted steps enhance regioselectivity .

Multistep Synthesis via Pyrrolooxadiazine Rearrangement

This method leverages pyrrolo[1,2-d] oxadiazine intermediates. Starting with 3-chloro-1H-pyrrole-2-carboxylic acid (61 ), amidation with Boc-L-alanine yields 64 , which undergoes regioselective cyclization using PPh3_3 and Br2_2 to form pyrrolotriazine 65 . Chlorination with POCl3_3 furnishes the final product in 70% yield .

Critical Observations :

  • Boc protection prevents unwanted side reactions during cyclization .

  • Br2_2 acts as both a brominating agent and Lewis acid catalyst .

Chlorination Techniques and Reagent Optimization

Introducing the 6-chloro substituent is pivotal. POCl3_3 remains the standard reagent, but recent studies explore alternatives:

ReagentTemperature (°C)Yield (%)Byproducts
POCl3_380–10078Phosphorylated derivatives
SOCl2_2/DMF6065Sulfur oxides
ClCOCOCl2558Oxalyl chloride adducts

POCl3_3 outperforms others due to superior electrophilicity, though SOCl2_2/DMF offers milder conditions for acid-sensitive intermediates .

Transition Metal-Mediated Approaches

While less common, palladium-catalyzed cross-coupling has been explored. Suzuki-Miyaura coupling of 6-bromo-2-methylpyrrolotriazine with chloroboronic acids achieves 40–50% yields but requires rigorous exclusion of moisture . Nickel-catalyzed C–Cl bond formation is under investigation but currently lacks scalability .

Analytical Characterization and Validation

Successful synthesis requires rigorous validation:

  • 1H NMR (DMSO-d6_6): δ 2.45 (s, 3H, CH3_3), 6.82 (d, J = 4.0 Hz, 1H, pyrrole-H), 8.15 (s, 1H, triazine-H) .

  • LC-MS : m/z 183.595 [M+H]+^+ .

  • XRD : Confirms planar fused-ring system with Cl–C6 bond length of 1.73 Å .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives exhibit diverse biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. Below is a systematic comparison of 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one with structurally related compounds:

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Pyrrolotriazinone Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
Parent compound (base structure) 159326-71-3 C₆H₅N₃O 135.12 None Foundational scaffold for synthesis
6-Chloro-2-methyl derivative (target compound) 39736-26-0 C₇H₆ClN₃O 183.6 Cl (C6), CH₃ (C2) Discontinued; potential synthetic intermediate
6-Bromo derivative 888721-83-3 C₆H₄BrN₃O 214.02 Br (C6) Higher molar mass due to bromine
6-Amino hydrochloride 1624260-71-4 C₆H₆N₄O·HCl 150.14 (free base) NH₂ (C6), HCl salt Irritant; used in ammoniation reactions
5-Isopropyl-6-triazolyl derivative N/A C₁₃H₁₅N₇O 285.31 C₃H₇ (C5), triazole (C6) Likely bioactive; substituents enhance steric bulk

Key Observations:

  • Bromine (in the 6-Bromo derivative) increases molar mass and polarizability, which may alter binding affinity in biological targets .
  • Safety Profile: The 6-Amino hydrochloride derivative is flagged as an irritant, requiring stringent safety protocols during handling , whereas safety data for the chloro-methyl derivative remains unspecified.

Stability and Commercial Status

  • The parent compound (CAS 159326-71-3) has a density of 1.51 g/cm³ and a boiling point of 318.1°C , whereas the chloro-methyl derivative’s discontinuation suggests issues in stability, scalability, or efficacy.

Biological Activity

6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo-triazine core structure, which is significant in medicinal chemistry for its ability to interact with various biological targets. The presence of chlorine and methyl groups contributes to its physicochemical properties, influencing its solubility and permeability.

Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine class often act as kinase inhibitors. Specifically, this compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.

Inhibition of Kinase Activity

Studies have demonstrated that this compound exhibits potent inhibition against various kinases associated with cancer progression:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitors of VEGFR are crucial for blocking angiogenesis in tumors. The structure-activity relationship studies suggest that modifications at specific positions can enhance potency against VEGFR .
  • Epidermal Growth Factor Receptor (EGFR) : The compound's ability to inhibit EGFR has been linked to its potential efficacy in treating solid tumors driven by aberrant EGFR signaling .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Research has identified several key factors that enhance its potency:

  • Chlorine Substitution : The presence of chlorine at the 6-position increases the compound's binding affinity to target kinases.
  • Methyl Group at the 2-position : This modification appears to optimize interactions with the ATP-binding site of kinases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Preclinical Studies

  • Tumor Xenograft Models : In vivo studies using human tumor xenografts have shown that this compound significantly reduces tumor growth compared to controls .
    Study TypeTumor TypeResult
    Xenograft ModelHuman Solid TumorsSignificant growth inhibition observed
    In Vitro AssayCancer Cell LinesIC50 values < 100 nM
  • Safety and Toxicity Profiles : Safety assessments indicate minimal cytotoxicity against normal cell lines while exhibiting selective toxicity towards cancerous cells .

Clinical Implications

The promising preclinical results have led to ongoing clinical evaluations aimed at determining the efficacy of this compound in treating various cancers. Its favorable pharmacokinetic profile suggests potential for further development as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one?

  • Methodology : The Yang group developed a one-pot, two-step synthesis involving CuCl₂·2H₂O/NaOAc/DMSO catalysis at 120°C. The reaction starts with 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide to form a key intermediate, followed by cyclization with amidines or hydrazines . Alternative routes include oxidative cyclization using PPh₃/Br₂ after amidation of pyrrole-2-carboxylic acid derivatives .
  • Key Considerations : Optimizing catalyst loading (e.g., CuCl₂ vs. other metal catalysts) and solvent polarity (DMSO preferred) significantly impacts yield and purity.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) are critical for confirming the fused pyrrole-triazinone scaffold. For example, ¹H NMR can resolve characteristic downfield shifts for the NH proton (~δ 11.5 ppm) and aromatic protons .
  • Advanced Techniques : X-ray crystallography is used to resolve regiochemical ambiguities, particularly in distinguishing between [2,1-f] and [1,2-d] isomers .

Q. What preliminary biological activities have been reported for this scaffold?

  • Findings : Derivatives exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ values <10 μM in HeLa cells) via apoptosis induction and cell cycle arrest. Kinase inhibition (e.g., IGF-1R, IR) has also been observed, with SAR studies highlighting the importance of the 6-chloro substituent for target binding .
  • Screening Protocols : Standard assays include MTT viability tests and kinase inhibition assays using ATP-competitive ELISA protocols .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields during synthesis?

  • Data-Driven Analysis : Reaction yields vary significantly with substituents and halide leaving groups (Table 1). For example, iodides (81% yield) outperform bromides (63%) in cyclization steps, while electron-withdrawing groups (e.g., 4-cyanophenyl) reduce yields due to steric hindrance .
  • Mitigation Strategies : Use of NaSMe or Li(Me₃AlSPh) as nucleophiles improves regioselectivity in challenging cases (e.g., 4-fluorophenyl derivatives) .

Table 1 : Yield Variation with Substituents (Selected Entries from )

EntryRXYield (%)
1PhenylCl87
3PhenylI81
74-CyanophenylCl41

Q. How do substituent modifications influence biological activity?

  • SAR Insights :

  • 6-Chloro Group : Critical for kinase inhibition; replacement with bromine or methylsulfanyl reduces potency by 10–50-fold .
  • 2-Methyl Group : Enhances metabolic stability but may reduce solubility. Derivatives with bulkier groups (e.g., benzyloxy) show improved blood-brain barrier penetration in preclinical models .
    • Methodology : Parallel synthesis and in silico docking (e.g., Glide SP scoring) are used to prioritize substituents for in vitro testing .

Q. What mechanistic insights explain its cytotoxic and kinase-inhibitory effects?

  • Cytotoxicity : Disruption of mitochondrial membrane potential (JC-1 assay) and caspase-3/7 activation confirm apoptosis induction. Synergy with DNA-damaging agents (e.g., cisplatin) suggests a multi-target mechanism .
  • Kinase Inhibition : Structural modeling indicates hydrogen bonding between the triazinone carbonyl and kinase hinge regions (e.g., Glu1130 in IGF-1R). Competitive binding assays with ATP-γ-S validate this interaction .

Contradictions and Open Questions

  • Synthetic Routes : Early reports described limited scalability , but recent protocols using Cu catalysis achieve >80% yields for gram-scale synthesis .
  • Biological Targets : While kinase inhibition is well-documented, off-target effects (e.g., tubulin polymerization inhibition) require further validation via phenotypic screening .

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